
(1Z,7Z,13Z)-cyclooctadeca-1,7,13-trien-3,5,9,11,15,17-hexayne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1Z,7Z,13Z)-cyclooctadeca-1,7,13-trien-3,5,9,11,15,17-hexayne is a complex organic compound with the molecular formula C18H6. It is characterized by a cyclic structure with alternating triple and double bonds, making it a highly conjugated system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(1Z,7Z,13Z)-cyclooctadeca-1,7,13-trien-3,5,9,11,15,17-hexayne can be synthesized through a series of coupling reactions. One common method involves the Glaser coupling reaction, which uses copper(I) salts as catalysts to couple terminal alkynes . The reaction conditions typically include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and products.
Analyse Chemischer Reaktionen
Types of Reactions
(1Z,7Z,13Z)-cyclooctadeca-1,7,13-trien-3,5,9,11,15,17-hexayne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Bromine (Br2), chlorine (Cl2)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes
Substitution: Halogenated derivatives
Wissenschaftliche Forschungsanwendungen
(1Z,7Z,13Z)-cyclooctadeca-1,7,13-trien-3,5,9,11,15,17-hexayne has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials
Wirkmechanismus
The mechanism of action of (1Z,7Z,13Z)-cyclooctadeca-1,7,13-trien-3,5,9,11,15,17-hexayne involves its highly conjugated system, which allows for efficient electron delocalization. This property makes it an excellent candidate for use in electronic devices and materials science. The compound can interact with various molecular targets, including transition metals and organic substrates, through coordination and π-π interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclododecatriene: A cyclic triene with the formula C12H18, used as a precursor in the production of nylon-12.
Cyclooctatetraene: A cyclic compound with alternating double bonds, used in the synthesis of organometallic complexes.
Uniqueness
(1Z,7Z,13Z)-cyclooctadeca-1,7,13-trien-3,5,9,11,15,17-hexayne is unique due to its combination of triple and double bonds within a cyclic structure, providing a highly conjugated system. This makes it distinct from other similar compounds, which typically have either all double bonds or a different arrangement of triple bonds .
Eigenschaften
CAS-Nummer |
16668-69-2 |
|---|---|
Molekularformel |
C18H6 |
Molekulargewicht |
222.246 |
IUPAC-Name |
(1Z,7Z,13Z)-cyclooctadeca-1,7,13-trien-3,5,9,11,15,17-hexayne |
InChI |
InChI=1S/C18H6/c1-2-4-6-8-10-12-14-16-18-17-15-13-11-9-7-5-3-1/h1-2,11-14H/b2-1-,13-11-,14-12- |
InChI-Schlüssel |
RHOOSKAZOQOZQB-UBCYHLSZSA-N |
SMILES |
C1=CC#CC#CC=CC#CC#CC=CC#CC#C1 |
Synonyme |
(1Z,7Z,13Z)-1,7,13-Cyclooctadecatriene-3,5,9,11,15,17-hexyne |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


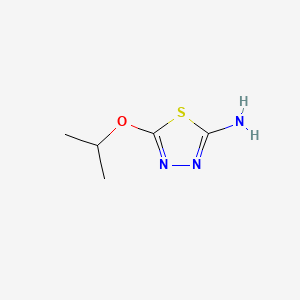
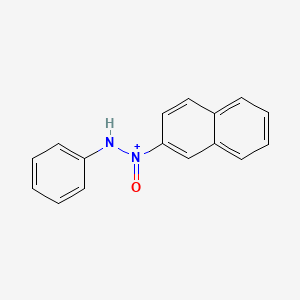
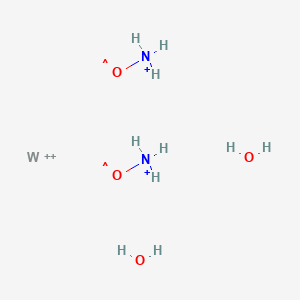
![(3R)-5-[(1R,2Z,4aS,8aS)-2-hydroxyimino-5,5,8a-trimethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpentanoic acid](/img/structure/B579373.png)

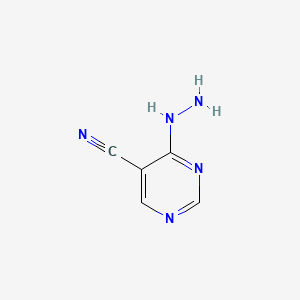
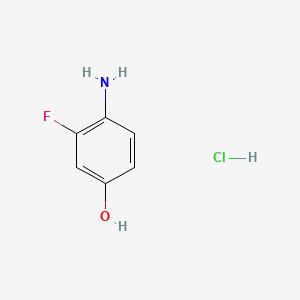

![(1S,2S,4R,8S,9R,10R,13R,14R,17R)-8,17-dihydroxy-2,8,10,13,18,18-hexamethyl-6-(2-methylprop-1-enyl)-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-19-ene-12,16-dione](/img/structure/B579380.png)
![Furo[2,3-d]pyridazine-4,7-diamine](/img/structure/B579383.png)
![[(2R,3R,4R,5R,6R)-5-acetamido-6-acetyloxy-4-methoxy-2-(methoxymethyl)oxan-3-yl] acetate](/img/structure/B579385.png)
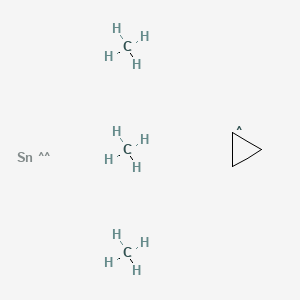
![(2-Methyloctahydrocyclopenta[c]pyrrole-4,6-diyl)dimethanol](/img/structure/B579389.png)

